2',6'-Dihydroxy-3'-methylacetophenone
Description
Structure
3D Structure
Properties
CAS No. |
29183-78-6 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-7(11)8(6(2)10)9(5)12/h3-4,11-12H,1-2H3 |
InChI Key |
QAWBTVDBXWOTRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C(=O)C)O |
Origin of Product |
United States |
Occurrence and Isolation from Natural Sources
Plant-Derived Sources
Acetophenones are a class of phenolic compounds that have been identified in over 24 plant families. nih.gov They can exist in either a free state or as glycosides. nih.gov
Specific Plant Species Identification
While the user's prompt provided examples such as Nigella sativa and Aloe polyphylla Schönland, extensive searches of scientific literature did not yield specific evidence of 2',6'-Dihydroxy-3'-methylacetophenone being isolated from these particular species. Phytochemical studies of Nigella sativa (black cumin) have identified numerous other compounds, including thymoquinone, alkaloids, saponins, and various fatty acids. Similarly, the chemical composition of Aloe species is well-documented, with a focus on anthraquinones, polysaccharides, and glycoproteins.
However, it is worth noting that structurally related acetophenone (B1666503) derivatives have been isolated from other plants. For instance, 2',4',6'-trihydroxy-3'-methylacetophenone-2'-O-β-D-glucoside has been found in the flower buds of Syzygium aromaticum, and 2′,6′-dihydroxy-4′-methoxyacetophenone has been isolated from the roots of Sanguisorba minor. nih.gov These findings suggest that while the specific compound of interest has not been reported in the example species, the broader plant kingdom remains a potential source for related structures.
Extraction and Purification Methodologies
The general procedure for isolating acetophenones from plant materials involves several key steps. The specific solvents and chromatographic techniques may be adapted based on the polarity and stability of the target compound.
Table 1: General Methodology for Extraction and Purification from Plant Sources
| Step | Description | Details |
| 1. Collection and Preparation | Plant material (e.g., roots, leaves, seeds) is collected, dried, and ground into a fine powder to increase the surface area for extraction. | This initial step is crucial for the efficiency of the subsequent extraction. |
| 2. Extraction | The powdered plant material is subjected to extraction with a suitable solvent. Common methods include maceration, Soxhlet extraction, or ultrasound-assisted extraction. | The choice of solvent is critical. A sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is often used to fractionate the extract. |
| 3. Fractionation | The crude extract is partitioned between immiscible solvents or subjected to preliminary column chromatography to separate compounds based on their polarity. | This step helps to simplify the mixture before final purification. |
| 4. Chromatographic Purification | The fractions containing the target compound are further purified using various chromatographic techniques. | Techniques include column chromatography (often using silica (B1680970) gel or Sephadex), and High-Performance Liquid Chromatography (HPLC), which can provide high resolution and purity. |
Microbial-Derived Sources
Fungi, particularly endophytic and marine-derived species, are prolific producers of a vast array of secondary metabolites, including polyketides and aromatic compounds like acetophenones. nih.govresearchgate.net
Fungal Species Identification
The genus Nodulisporium, belonging to the Xylariaceae family, is recognized for its ability to produce a diverse range of structurally unique secondary metabolites. researchgate.net While the direct isolation of this compound from Nodulisporium sp. is not explicitly detailed in the reviewed literature, this genus is known to produce a variety of polyketides and other aromatic compounds, making it a plausible microbial source for such structures. researchgate.netphcog.com Studies on Nodulisporium sp. have led to the isolation of compounds like dechlorogriseofulvin, griseofulvin, cytochalasin D, and nodulisporic acid B2. phcog.comphcog.com
Culture and Isolation Techniques from Microorganisms
The production of secondary metabolites from fungi is achieved through controlled fermentation, followed by extraction and purification.
The general workflow is as follows:
Inoculation and Fermentation: A pure culture of the fungal strain, such as Nodulisporium sp., is grown in a suitable liquid or solid culture medium. The composition of the medium (e.g., potato dextrose broth, Czapek's medium) and the fermentation conditions (temperature, pH, aeration, and duration) are optimized to maximize the production of the desired secondary metabolites. phcog.com
Extraction: After the fermentation period, the fungal biomass (mycelium) is separated from the culture broth by filtration. Both the mycelium and the filtrate are typically extracted to ensure all metabolites are captured. The filtrate is often subjected to liquid-liquid partition with a solvent like ethyl acetate. phcog.com The mycelium can be extracted with solvents such as methanol (B129727) or acetone.
Purification: The crude extracts are then concentrated under reduced pressure. The subsequent purification process is similar to that used for plant-derived compounds, relying heavily on chromatographic techniques. This includes column chromatography over silica gel or Sephadex LH-20, followed by preparative Thin-Layer Chromatography (TLC) or HPLC to isolate the pure compounds. uni-duesseldorf.de
Characterization of Natural Isolates
Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of spectroscopic and spectrometric techniques.
Table 2: Spectroscopic and Spectrometric Methods for Structural Elucidation
| Technique | Abbreviation | Information Provided |
| Mass Spectrometry | MS | Determines the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements. Fragmentation patterns can offer clues about the structure. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information about the carbon-hydrogen framework of the molecule. |
| ¹H NMR | Identifies the number and types of protons (hydrogen atoms) and their connectivity. | |
| ¹³C NMR | Identifies the number and types of carbon atoms in the molecule. | |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Reveals correlations between protons and carbons, allowing for the complete assembly of the molecular structure. | |
| Infrared Spectroscopy | IR | Identifies the functional groups present in the molecule (e.g., hydroxyl (-OH), carbonyl (C=O)) based on their vibrational frequencies. |
| Ultraviolet-Visible Spectroscopy | UV-Vis | Provides information about the electronic transitions within the molecule, often indicating the presence of a chromophore, such as an aromatic ring. |
For this compound, these techniques would confirm the presence of the acetophenone core, the hydroxyl and methyl substituents on the aromatic ring, and their specific positions, thereby confirming the identity of the natural isolate.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches
The complete synthesis of 2',6'-Dihydroxy-3'-methylacetophenone can be achieved through several established chemical pathways. These methods focus on constructing the substituted aromatic ketone from simpler precursors, with significant challenges related to controlling the position of the incoming functional groups (regioselectivity).
Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones. alfa-chemistry.comorganic-chemistry.org In the context of synthesizing this compound, the reaction would typically involve the electrophilic aromatic substitution of 2-methylresorcinol (B147228) with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com
The primary challenge in this approach is achieving regioselectivity. The two hydroxyl groups on the 2-methylresorcinol ring are powerful activating groups that direct the incoming electrophile to the ortho and para positions. This can lead to a mixture of products, including the desired this compound and its isomers. The reaction conditions must be carefully controlled to favor acylation at the C2 position. The strong coordination of the Lewis acid catalyst to the phenolic hydroxyl groups can also complicate the reaction, often requiring more than stoichiometric amounts of the catalyst. organic-chemistry.org
Table 1: Key Parameters in Friedel-Crafts Acylation
| Parameter | Influence on Reaction | Typical Conditions |
|---|---|---|
| Catalyst | Activates the acylating agent. Stoichiometry is crucial for phenol (B47542) substrates. | AlCl₃, BF₃, TiCl₄ |
| Acylating Agent | Source of the acetyl group. | Acetyl chloride (CH₃COCl), Acetic anhydride ((CH₃CO)₂O) |
| Solvent | Can influence catalyst activity and product distribution. | Nitrobenzene, Carbon disulfide (CS₂), Dichloromethane |
| Temperature | Affects reaction rate and selectivity. | 0°C to reflux |
The Fries rearrangement is a powerful alternative for the regioselective synthesis of hydroxy aryl ketones. wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to an ortho- or para-hydroxy ketone, catalyzed by a Lewis acid. sigmaaldrich.com For the synthesis of this compound, the process would begin with the esterification of 2-methylresorcinol to form 2-methyl-1,3-phenylene diacetate.
This diacetate is then treated with a Lewis acid, causing one of the acetyl groups to migrate from the phenolic oxygen to a carbon atom on the aromatic ring. The regiochemical outcome of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature. wikipedia.orgbyjus.com
Low Temperatures: Generally favor the formation of the para-isomer.
High Temperatures: Tend to favor the formation of the ortho-isomer.
By carefully selecting the temperature and solvent, the migration can be directed to the position ortho to one of the hydroxyl groups, yielding the target compound. organic-chemistry.org This method can offer superior regioselectivity compared to direct Friedel-Crafts acylation. A photochemical variant, the photo-Fries rearrangement, can also be employed, which proceeds through a radical mechanism. wikipedia.org
Complex molecules are often best assembled through multi-step sequences where each reaction is optimized for yield and purity. vapourtec.comflinders.edu.au A viable multi-step pathway to 2,6-dihydroxyacetophenones involves the hydrolysis of coumarin (B35378) derivatives. orgsyn.org For the target molecule, this could involve:
Pechmann Condensation: Reaction of 2-methylresorcinol with a β-ketoester like ethyl acetoacetate (B1235776) to form a substituted 7-hydroxycoumarin.
Acylation of Coumarin: Introduction of an acetyl group onto the coumarin ring.
Hydrolytic Cleavage: The resulting acetyl-hydroxycoumarin is then subjected to hydrolysis, typically under basic conditions (e.g., aqueous sodium hydroxide), which opens the lactone ring and subsequently cleaves the molecule to yield the desired 2',6'-dihydroxyacetophenone (B134842) derivative. orgsyn.org
Table 2: Example of Reaction Optimization Parameters
| Step | Variable | Goal |
|---|---|---|
| Condensation | Acid catalyst concentration, Temperature | Maximize coumarin formation, minimize side products |
| Acylation | Acylating agent, Reaction time | Achieve high conversion to the acetylated intermediate |
| Hydrolysis | Base concentration, Temperature, Time | Ensure complete ring opening and cleavage without degrading the final product |
Semi-Synthetic Modification and Analog Generation
Starting with this compound, a variety of derivatives can be generated through semi-synthetic modifications. These strategies are crucial for creating libraries of related compounds for various research applications.
The existing functional groups on this compound—the two hydroxyls, the acetyl carbonyl, and the aromatic ring—are all sites for further chemical modification.
Hydroxyl Group Modification: The phenolic hydroxyl groups can be readily converted into ethers or esters. For example, alkylation using alkyl halides under basic conditions (e.g., K₂CO₃ in acetone) can produce mono- or di-alkoxy derivatives. mdpi.com This modulation alters the compound's polarity and hydrogen-bonding capabilities.
Carbonyl Group Reactions: The acetyl group's carbonyl can undergo condensation reactions with hydrazines to form hydrazones, which can serve as intermediates for further synthesis. nih.govnih.gov
Aromatic Ring Substitution: Although the ring is already activated, further electrophilic aromatic substitution is possible, though controlling the position of new substituents can be challenging.
These modifications are essential for developing structure-activity relationships, where systematic changes to a molecule's structure are correlated with changes in its chemical or biological properties. nih.gov
This compound is a valuable precursor for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-one scaffolds. ijarsct.co.in Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between an acetophenone (B1666503) and an aromatic aldehyde. scialert.netresearchgate.net
In this reaction, this compound is treated with a selected benzaldehyde (B42025) derivative in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. ijarsct.co.innih.gov The reaction proceeds by the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. scialert.net The use of ultrasound irradiation has been shown to improve reaction times and yields. mdpi.com
These chalcone (B49325) intermediates are highly versatile and can be used to synthesize a wide array of heterocyclic compounds. mdpi.com For example, oxidative cyclization of a 2'-hydroxy chalcone using reagents like iodine can lead to the formation of flavones. researchgate.net Other heterocyclic systems, such as pyrazolines and isoxazoles, can also be synthesized from chalcone precursors. ijarsct.co.in
Table 3: Common Chalcone Synthesis Reactions
| Reactant A | Reactant B (Example) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| This compound | Benzaldehyde | KOH / Ethanol (B145695), Room Temp | (E)-1-(2,6-dihydroxy-3-methylphenyl)-3-phenylprop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | NaOH / Ethanol, Ultrasound | (E)-1-(2,6-dihydroxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Preparation of Glycoside Derivatives
The synthesis of glycoside derivatives of this compound is not extensively documented in dedicated studies. However, established methodologies for the glycosylation of phenolic compounds, particularly other hydroxyacetophenones, provide a strong basis for predicting successful synthetic routes. These strategies primarily fall into two categories: chemical synthesis and enzymatic catalysis.
Chemical approaches, most notably the Koenigs-Knorr reaction, offer a versatile means of forming glycosidic bonds. wikipedia.org This classical method involves the reaction of a glycosyl halide with an alcohol, in this case, one of the hydroxyl groups of this compound, in the presence of a promoter such as a heavy metal salt. wikipedia.orgnih.gov The choice of promoter, solvent, and protecting groups on the sugar moiety can influence the stereochemical outcome and yield of the reaction. wikipedia.org For dihydroxyacetophenones, selective protection of one hydroxyl group may be necessary to achieve regioselectivity. The 2'-hydroxy group, being involved in hydrogen bonding with the acetyl carbonyl, exhibits different reactivity compared to the 6'-hydroxy group, which could potentially be exploited for selective glycosylation.
A significant advancement in chemical glycosylation is the development of methods that proceed in aqueous solvents, which is particularly relevant for phenolic compounds that may have limited solubility in organic solvents. For instance, a method utilizing glycosyl fluoride (B91410) donors promoted by calcium hydroxide (Ca(OH)₂) has been shown to be effective for the O-glycosylation of a variety of phenols in water at room temperature. nih.gov This approach offers high functional group tolerance and could be a viable strategy for the glycosylation of this compound. nih.gov
Enzymatic glycosylation presents a highly selective and environmentally benign alternative to chemical synthesis. mdpi.com Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide-sugar, to an acceptor molecule. frontiersin.org This method is renowned for its high regio- and stereoselectivity, often obviating the need for protecting group strategies. mdpi.com Various GTs have been shown to effectively glycosylate a wide range of phenolic compounds, and it is plausible that a suitable GT could be identified or engineered for the specific glycosylation of this compound.
Another enzymatic approach involves the use of glycosidases, which typically hydrolyze glycosidic bonds but can be driven in reverse to form them under specific conditions (transglycosylation). nih.gov By carefully controlling the reaction conditions, such as using a high concentration of the acceptor and a suitable organic co-solvent, glycosidases can be employed for the synthesis of glycosides. nih.gov Site-directed mutagenesis of glycosidases has also been explored to enhance their transglycosylation activity towards phenolic acceptors. nih.gov
The following table summarizes potential strategies for the preparation of glycoside derivatives of this compound based on methods applied to analogous phenolic compounds.
Table 1: Potential Strategies for the Glycosylation of this compound
| Method | Glycosyl Donor | Acceptor (by analogy) | Promoter/Catalyst | Key Features | Reference |
|---|---|---|---|---|---|
| Koenigs-Knorr Reaction | Acetobromoglucose | Alcohols/Phenols | Silver carbonate, Silver oxide, Mercury salts | Well-established, versatile, requires protecting groups, potential for stereocontrol. | wikipedia.org |
| Aqueous Phenolic O-Glycosylation | Glycosyl fluoride | Phenols, Tyrosine | Calcium hydroxide (Ca(OH)₂) | Proceeds in water, rapid, high functional group tolerance, protecting-group free. | nih.gov |
| Enzymatic (Glycosyltransferases) | UDP-glucose, other nucleotide-sugars | Phenolic compounds, Flavonoids | Glycosyltransferase (GT) | High regio- and stereoselectivity, mild reaction conditions, environmentally friendly. | mdpi.comfrontiersin.org |
| Enzymatic (Glycosidases - Transglycosylation) | Lactose, other glycosides | Phenol, Hydroquinone, Catechol | β-Galactosidase (wild-type or mutant) | Reversible reaction, conditions can be optimized to favor synthesis, enzyme engineering can improve efficiency. | nih.gov |
Biosynthetic Pathways and Precursor Analysis
Proposed Biosynthetic Routes and Key Intermediates
While a definitive biosynthetic pathway for 2',6'-Dihydroxy-3'-methylacetophenone has not been established, it is hypothesized to originate from the intricate network of secondary metabolism in plants or microorganisms. The core structure, an acetophenone (B1666503) derivative, suggests a likely origin from the phenylpropanoid or polyketide pathways, which are responsible for a vast array of natural products.
In a plausible scenario, the biosynthesis could commence with a precursor from the shikimate pathway, such as phenylalanine or tyrosine. These aromatic amino acids serve as the entry point into the phenylpropanoid pathway, leading to the formation of cinnamic acid and its derivatives. Subsequent chain extension, potentially involving acetyl-CoA or malonyl-CoA as seen in polyketide synthesis, could form the acetophenone skeleton. The characteristic hydroxyl and methyl groups are likely introduced through the action of specific tailoring enzymes.
Key intermediates in such a pathway could include:
Phenylalanine/Tyrosine: Primary precursors from the shikimate pathway.
Cinnamic acid/p-Coumaric acid: Early intermediates in the phenylpropanoid pathway.
A polyketide chain: Formed by the condensation of acetyl-CoA and/or malonyl-CoA units.
A chalcone-like intermediate: Which could undergo rearrangement and modification to yield the final acetophenone structure.
Identification of Biosynthetic Enzymes
The specific enzymes responsible for the biosynthesis of this compound have not been definitively identified. However, based on proposed pathways, several classes of enzymes are likely to be involved. These include:
Phenylalanine ammonia-lyase (PAL) and Cinnamic acid 4-hydroxylase (C4H): Key enzymes in the initial steps of the phenylpropanoid pathway.
Chalcone (B49325) synthase (CHS)-like enzymes: Polyketide synthases that could be responsible for building the carbon skeleton.
Hydroxylases: Enzymes, likely belonging to the cytochrome P450 monooxygenase family, that would introduce the hydroxyl groups at the 2' and 6' positions.
Methyltransferases: Enzymes that would catalyze the addition of the methyl group at the 3' position, likely using S-adenosyl methionine (SAM) as a methyl donor.
Isomerases and Reductases: To facilitate necessary rearrangements and modifications of intermediate structures.
Further research, including gene cluster analysis and in vitro enzyme assays, is necessary to isolate and characterize the specific enzymes involved in this biosynthetic pathway.
Biotransformation Studies
Biotransformation studies, which examine the conversion of chemical compounds by biological systems, can provide valuable insights into potential biosynthetic pathways. While studies specifically detailing the biotransformation to produce this compound are scarce, research on related compounds can offer clues.
For instance, the biotransformation of various phenolic compounds by microorganisms often involves hydroxylation, methylation, and other modifications similar to those required for the synthesis of this compound. These studies highlight the enzymatic machinery present in certain organisms that could potentially be harnessed for the production of this compound. The process of biotransformation typically involves Phase I reactions, such as oxidation and hydrolysis, and Phase II reactions, which involve conjugation to increase water solubility for excretion. nih.gov The enzymes involved, particularly cytochrome P450 monooxygenases, are crucial in these transformations. nih.gov
Future biotransformation studies using potential precursors in microbial or plant cell cultures could be a promising strategy to elucidate the final steps of the this compound biosynthetic pathway and to identify the responsible enzymes.
Advanced Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
¹H NMR (Proton NMR) would be used to identify the number and types of hydrogen atoms in the molecule. For 2',6'-Dihydroxy-3'-methylacetophenone, one would expect to observe distinct signals for the two hydroxyl (-OH) protons, the aromatic protons on the benzene (B151609) ring, the methyl protons attached to the ring, and the acetyl methyl protons. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) would provide critical information about their electronic environment and neighboring protons.
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton. A ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom, including the carbonyl carbon of the acetyl group, the aromatic carbons (both those with and without proton attachment), and the two methyl carbons. The chemical shifts of these carbons would confirm the presence of the different functional groups.
Two-Dimensional NMR (e.g., HSQC, HMBC) for Connectivity and Assignment
To definitively assign the ¹H and ¹³C NMR signals and piece together the molecular structure, two-dimensional NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons directly attached to carbon atoms. It would be used to unambiguously link the proton signals to their corresponding carbon signals in the 2',6'-dihydroxy-3'-methylphenyl ring and the acetyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the precise molecular weight of this compound (C₉H₁₀O₃). By measuring the mass with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of the elemental composition, confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to analyze the purity of a sample of this compound and to obtain its mass spectrum. The liquid chromatograph would separate the target compound from any impurities before it enters the mass spectrometer, which would then provide molecular weight information.
Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to LC-MS, GC-MS is a powerful hybrid technique that separates chemical compounds in the gas phase before detection by mass spectrometry. For this compound to be analyzed by GC-MS, it would likely require derivatization (e.g., silylation of the hydroxyl groups) to increase its volatility. The resulting mass spectrum would not only provide the molecular weight of the derivatized compound but also a characteristic fragmentation pattern, or "fingerprint," which can be used for identification and structural confirmation.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) represents a powerful analytical tool for the separation and identification of individual components within complex mixtures. This technique offers significantly enhanced peak capacity and resolution compared to traditional one-dimensional GC-MS. In the context of analyzing this compound, GCxGC-TOFMS would be instrumental in separating it from isomers and impurities that might be present in a sample, for instance, after a synthetic procedure or extraction from a natural source.
Table 1: Hypothetical GCxGC-TOFMS Parameters for Analysis of this compound
| Parameter | Setting |
| Primary Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar phase) |
| Secondary Column | 1 m x 0.1 mm ID, 0.1 µm film thickness (e.g., polar phase) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 5 °C/min |
| Modulation Period | 6 s |
| MS Ion Source | 230 °C |
| Mass Range | 40-500 m/z |
Note: This table represents typical starting parameters for a GCxGC-TOFMS analysis of a phenolic compound and would require optimization for this specific analyte.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.
The presence of the two hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl group of the acetophenone (B1666503) moiety would influence the exact position and shape of this band. The carbonyl (C=O) group of the ketone would produce a strong, sharp absorption peak typically in the range of 1630-1680 cm⁻¹, with its position also affected by conjugation and hydrogen bonding. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations from the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch (H-bonded) | ~3200-3600 (broad) |
| Aromatic C-H | C-H stretch | ~3000-3100 |
| Methyl C-H | C-H stretch | ~2850-2960 |
| Carbonyl | C=O stretch | ~1630-1680 (strong) |
| Aromatic Ring | C=C stretch | ~1450-1600 |
| Phenolic C-O | C-O stretch | ~1200-1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions.
The benzene ring substituted with hydroxyl and acetyl groups constitutes a chromophore that absorbs UV radiation. The exact positions of the absorption bands are sensitive to the substitution pattern on the aromatic ring and the solvent used. For phenolic acetophenones, one would typically expect to see two main absorption bands. The first, at a shorter wavelength (around 240-280 nm), is associated with the benzoyl system of the A-ring. The second band, at a longer wavelength (often above 300 nm), is related to the cinnamoyl system involving the B-ring, though in this case, it is the substituted benzene ring itself. The presence of hydroxyl groups as powerful auxochromes is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted acetophenone.
Table 3: Predicted UV-Vis Absorption Maxima for this compound in Ethanol
| Electronic Transition | Predicted λmax Range (nm) | Associated Chromophore |
| π → π | ~250-290 | Benzene Ring System |
| π → π / n → π* | ~300-350 | Conjugated Acetyl Group |
Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the compound This compound that directly corresponds to the requested pharmacological and biological investigations.
Studies detailing its antioxidant activity through in vitro radical scavenging assays (DPPH, ABTS), Ferric Reducing Antioxidant Power (FRAP) assays, or its cellular antioxidant mechanisms could not be located. Similarly, research investigating the anti-inflammatory properties of this specific compound in cellular models such as RAW 264.7 macrophages, or its specific effects on inflammatory mediators like nitric oxide and proinflammatory cytokines, is not present in the available scientific literature.
While research exists for structurally related acetophenone derivatives, the strict requirement to focus solely on this compound cannot be fulfilled without fabricating data, which would violate the principles of scientific accuracy. Therefore, the article as outlined cannot be generated at this time. Further experimental research would be required to determine the pharmacological and biological properties of this specific compound.
Pharmacological and Biological Research Investigations
Anti-inflammatory Activity Research
Elucidation of Molecular Pathways (e.g., inhibition of eicosanoid generation)
Research into the molecular pathways affected by acetophenone (B1666503) derivatives suggests a potential mechanism of action through the inhibition of eicosanoid generation. Eicosanoids are lipid signaling molecules that play a crucial role in inflammatory processes and are synthesized from fatty acids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net
Studies on structurally related natural compounds have provided insight into this pathway. For example, 2,4,6-trihydroxy-3-geranylacetophenone (tHGA), an acetophenone derivative isolated from the medicinal plant Melicope ptelefolia, has demonstrated potent inhibitory activity against lipoxygenase. nih.gov Initial investigations found that tHGA exerted a dose-dependent inhibition against soybean 15-LOX. nih.gov Further research revealed that this compound also inhibited 5-lipoxygenase (5-LOX) and both cyclooxygenase isoforms, COX-1 and COX-2, with a preference for COX-2. nih.gov The inhibition of these key enzymes in the eicosanoid synthesis pathway suggests that compounds like 2',6'-Dihydroxy-3'-methylacetophenone may exert anti-inflammatory effects by modulating the production of prostaglandins (B1171923) and leukotrienes. nih.govnih.gov
Antimicrobial Activity Research
Antibacterial Efficacy against Bacterial Strains (e.g., Streptococcus pneumoniae, Escherichia coli)
The antibacterial potential of acetophenone derivatives has been noted, particularly against Gram-positive bacteria. researchgate.net While specific studies on the efficacy of this compound against Streptococcus pneumoniae and Escherichia coli are not extensively detailed in the available literature, research on related compounds provides a basis for its potential activity. S. pneumoniae is a major human pathogen responsible for diseases such as pneumonia, meningitis, and otitis media. nih.gov The emergence of antibiotic-resistant strains necessitates the discovery of new therapeutic agents. nih.gov
Research has shown that certain plant extracts rich in phenolic compounds, including acetophenones, can inhibit the growth of S. pneumoniae and disrupt its biofilms. nih.govresearchgate.net Although direct evidence is limited, the general antibacterial properties of acetophenones against Gram-positive organisms suggest that this compound could be a candidate for further investigation against clinically relevant bacterial strains.
Antifungal Efficacy
The antifungal properties of acetophenone derivatives have been more broadly investigated. A study involving a series of synthesized 2,4-dihydroxy-5-methylacetophenone derivatives demonstrated notable in vitro activity against several important plant fungal pathogens. nih.gov The efficacy was evaluated using a mycelial growth inhibitory rate assay. The results indicated that several of the synthesized compounds displayed a broad spectrum of activity. nih.gov
Similarly, acetophenones isolated from species of the Croton plant genus have been evaluated for their antifungal activity against dermatophytes and yeasts. academicjournals.org Compounds such as 2-hydroxy-4,6-dimethoxyacetophenone and 2-hydroxy-3,4,6-trimethoxyacetophenone were found to be active against Trichophyton rubrum and Microsporum canis. academicjournals.org These findings underscore the potential of the acetophenone scaffold, shared by this compound, as a basis for the development of new antifungal agents.
| Compound | Fungal Strain | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| 2,4-dihydroxy-5-methylacetophenone derivatives (general) | Cytospora sp., Glomerella cingulate, Pyricularia oryzaecar, Botrytis cinerea, Alternaria solani | Broad-spectrum activity | nih.gov |
| Isopropyl ketone derivative of 2,4-dihydroxy-5-methylacetophenone | Various phytopathogenic fungi | IC₅₀: 17.28-32.32 μg/mL | nih.gov |
| 2-hydroxy-4,6-dimethoxyacetophenone | Trichophyton rubrum | MIC: 1.25 to 2.5 mg/mL | academicjournals.org |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | Trichophyton rubrum | MIC: 2.5 mg/mL | academicjournals.org |
Antimycobacterial Potential (based on related compounds)
Significant research has highlighted the potential of acetophenones as antimycobacterial agents. nih.govresearchgate.net Mycobacterial infections, particularly tuberculosis caused by Mycobacterium tuberculosis, remain a major global health challenge. researchgate.net
A study analyzing a library of 23 acetophenone derivatives for activity against mycobacteria found that the compounds were generally bacteriostatic. nih.gov The research noted that methyl-substituted 2-hydroxyacetophenones were effective at inhibiting Mycobacterium tuberculosis and Mycobacterium smegmatis. researchgate.netresearchgate.net This is particularly relevant to this compound, which fits this structural class. The most effective compounds in the study, cyclohexylacetophenone and piperidinoacetophenone, had minimal inhibitory concentrations (MICs) of 246 μM. nih.govresearchgate.net The activity of these compounds tended to correlate with higher hydrophobicity. nih.govresearchgate.net These findings suggest that the acetophenone structure is a promising scaffold for developing novel therapeutics against mycobacteria. nih.gov
| Compound Class/Example | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Methyl-substituted 2-hydroxyacetophenones | Mycobacterium tuberculosis & Mycobacterium smegmatis | 12.5 μg/mL | researchgate.netresearchgate.net |
| Cyclohexylacetophenone (CHAP) | Mycobacteria | 246 μM | nih.govresearchgate.net |
| Piperidinoacetophenone (PAP) | Mycobacteria | 246 μM | nih.govresearchgate.net |
| N'-{1-[2-hydroxy-3-(piperazin-1-ylmethyl)phenyl]ethylidene}isonicotinohydrazide | M. tuberculosis H₃₇Rv | 0.56 μM | nih.gov |
Investigations into Mechanisms of Action (e.g., interaction with penicillin-binding proteins)
The precise mechanisms of antimicrobial action for acetophenone derivatives are not yet fully understood and are a subject of ongoing research. For their antimycobacterial effects, it has been proposed that the active compounds may function through the alkylation of currently unidentified intracellular target proteins. nih.govresearchgate.net There is no substantial evidence in the reviewed literature to suggest that acetophenones exert their antibacterial effect by interacting with penicillin-binding proteins (PBPs), a common mechanism for β-lactam antibiotics. The focus of investigation for acetophenones points towards different cellular targets.
Anticancer Activity Research
The anticancer potential of natural and synthetic acetophenones, and their derivatives like chalcones, has been an active area of investigation. nih.gov These compounds have been evaluated for their cytotoxic effects against a variety of human cancer cell lines.
For instance, acrovestone, an acetophenone extracted from A. pedunculata, showed strong cytotoxicity against A-549 (lung carcinoma), L-1210 (leukemia), and P-388 (leukemia) cancer cells. nih.gov Other derivatives isolated from Acronychia oligophlebia exhibited moderate inhibitory activities against MCF-7 (breast cancer) cells. nih.gov Furthermore, a newly isolated acetophenone glycoside from E. fischeriana demonstrated antiproliferative activity against AGS (gastric cancer) and Hep-G2 (liver cancer) cell lines. nih.gov
The mechanisms underlying these anticancer effects are also being explored. Chalcones, which are biosynthetically derived from acetophenones, have been reported to inhibit tubulin polymerization, a critical process for cell division. nih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
| Compound | Cancer Cell Line | Activity (IC₅₀/ED₅₀) | Reference |
|---|---|---|---|
| Acrovestone | A-549 (Lung) | ED₅₀: 0.98 µg/mL | nih.gov |
| Acrovestone | L-1210 (Leukemia) | ED₅₀: 2.95 µg/mL | nih.gov |
| Derivative from A. oligophlebia (85) | MCF-7 (Breast) | IC₅₀: 25.6 µM | nih.gov |
| 2-hydroxy-6-methoxyacetophenone-4-O-(6′-acetate)-β-D-glucopyranoside | AGS (Gastric) | IC₅₀: 39.85 µM | nih.gov |
| 2-hydroxy-6-methoxyacetophenone-4-O-(6′-acetate)-β-D-glucopyranoside | Hep-G2 (Liver) | IC₅₀: 35.06 µM | nih.gov |
Enzyme Inhibition Studies
The inhibitory effects of acetophenone derivatives on various enzyme systems have been a subject of scientific inquiry.
Based on a review of the available literature, no studies have been published that specifically investigate the inhibitory activity of this compound against the enzymes acetylcholinesterase or butyrylcholinesterase.
A series of 2,6-dihydroxyphenyl alkyl ketones, including the parent compound 2',6'-Dihydroxyacetophenone (B134842), have been studied as inhibitors of hepatic microsomal enzymes, specifically aniline (B41778) hydroxylase and aminopyrine (B3395922) demethylase. acs.orgnih.gov These enzymes are part of the mixed-function oxidase system, which is crucial for the metabolism of various foreign compounds (xenobiotics). acs.orgnih.gov
The research indicated that for the 2,6-dihydroxyacetophenone series, inhibitory activity against both aniline hydroxylase and aminopyrine demethylase varied within a relatively narrow range. nih.gov Structural modifications to the parent compound, 2',6'-Dihydroxyacetophenone, did little to significantly enhance its inhibitory potency. nih.gov This suggests that the core 2,6-dihydroxyacetophenone structure itself possesses inherent, moderate inhibitory activity against these hepatic microsomal enzymes. acs.orgnih.gov
Table 2: Summary of Findings on Hepatic Microsomal Enzyme Inhibition by 2,6-Dihydroxyphenyl Alkyl Ketones
| Enzyme System | Finding | Source |
|---|---|---|
| Aniline Hydroxylase | The 2,6-dihydroxy series showed a narrow range of inhibitory activity. | acs.orgnih.gov |
| Aminopyrine Demethylase | The 2,6-dihydroxy series showed a narrow range of inhibitory activity. | acs.orgnih.gov |
α-Glucosidase Inhibition
α-Glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Inhibitors of this enzyme work by delaying the breakdown of carbohydrates in the small intestine, which in turn reduces the postprandial spike in blood glucose. nih.gov While a wide array of natural and synthetic compounds, including various phenolics and flavonoids, have been evaluated for their α-glucosidase inhibitory effects, there is no specific data available in the reviewed scientific literature regarding the activity of this compound against this enzyme. science.govcellmolbiol.org Therefore, its potential as an α-glucosidase inhibitor remains undetermined.
Prolyl Endopeptidase Inhibition
Prolyl endopeptidase (PEP) is a serine protease involved in the metabolism of proline-containing neuropeptides, which are linked to learning and memory processes. Consequently, PEP inhibitors are considered potential therapeutic agents for neurodegenerative disorders. elsevierpure.comnih.gov Research has identified various natural compounds and synthetic peptides as potent PEP inhibitors. nih.gov However, a thorough review of existing research reveals no studies specifically investigating the inhibitory effect of this compound on prolyl endopeptidase. Its capacity to interact with and inhibit this enzyme has not been reported.
Inhibition of Key Viral Enzymes (e.g., SARS-CoV-2 proteases, RdRp)
The COVID-19 pandemic spurred intensive research into inhibitors of key viral enzymes essential for the replication of SARS-CoV-2, such as the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp). frontiersin.orgnih.gov These enzymes are primary targets for antiviral drug development. nih.gov Numerous studies have explored a vast library of natural and synthetic compounds for their potential to inhibit these viral targets. news-medical.netberstructuralbioportal.orgmdpi.com Despite this extensive effort, there is no published research or data concerning the evaluation of this compound as an inhibitor of SARS-CoV-2 proteases or RdRp. Its antiviral potential against this virus is currently unknown.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity. researchgate.netnih.gov Extensive research has been conducted to discover effective PTP1B inhibitors from both natural and synthetic origins. nih.gov Nevertheless, a review of the available scientific data indicates that this compound has not been studied for its potential inhibitory activity against PTP1B.
Data Tables
Due to the absence of specific research findings for this compound in the outlined areas of investigation, no quantitative data is available to populate inhibitory activity tables.
| Target Enzyme | IC50 / Activity Data |
| α-Glucosidase | Data not available |
| Prolyl Endopeptidase | Data not available |
| SARS-CoV-2 proteases / RdRp | Data not available |
| Cyclin-Dependent Kinase 2 (CDK2) | Data not available |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Data not available |
Structure Activity Relationship Sar Investigations
Influence of Hydroxyl and Methyl Substitutions on Biological Efficacy
The biological efficacy of phenolic compounds like 2',6'-Dihydroxy-3'-methylacetophenone is heavily influenced by the number and position of hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring.
Hydroxyl Groups: The dihydroxy substitution at the 2' and 6' positions is a critical determinant of the molecule's biological profile. Generally, the presence of hydroxyl groups on the aromatic ring of acetophenones is crucial for activities such as antioxidant, antimicrobial, and anti-inflammatory effects. The 2',6'-dihydroxy arrangement, characteristic of a phloroacetophenone scaffold, creates a specific electronic and steric environment. This arrangement can facilitate intramolecular hydrogen bonding with the acetyl group, which can influence the compound's acidity, redox potential, and interaction with biological targets. Studies on related dihydroxyacetophenone derivatives have shown that the number and position of -OH groups directly correlate with their radical scavenging capabilities. For instance, the antioxidant activity of acetophenone (B1666503) benzoylhydrazones is significantly enhanced by the presence of phenolic hydroxyl moieties. nih.gov
Methyl Group: The methyl group at the 3'-position also plays a significant role in modulating the compound's efficacy. The position of methyl groups can affect the lipophilicity of the molecule, which in turn influences its ability to cross cell membranes and interact with molecular targets. Research on the phytotoxicity of various methylacetophenones has demonstrated that both the number and position of methyl groups impact their biological activity. nih.gov For example, in one study, 3′-methylacetophenone was found to be a more effective acaricide than its 2′- and 4′-methyl isomers, highlighting the importance of the substitution position. nih.gov The presence of the 3'-methyl group in this compound likely modifies the electronic properties of the phenyl ring and may enhance its interaction with specific enzymes or receptors, potentially leading to increased potency or selectivity in certain biological assays.
Impact of Functional Group Modifications on Pharmacological Profiles
Modification of the core this compound structure can lead to the development of new derivatives with altered and potentially enhanced pharmacological profiles. Key modifications often target the acetyl group or the phenolic hydroxyl groups.
One common modification is the condensation of the acetyl group's methyl ketone with hydrazines to form hydrazones . Hydrazone derivatives are a well-studied class of compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.netjocpr.comwilddata.cnnih.gov The formation of a hydrazone introduces the -C=N-NH- moiety, which can significantly alter the molecule's ability to form hydrogen bonds and chelate metal ions, often leading to enhanced biological action. For example, acetophenone benzoylhydrazones have demonstrated potent antioxidant activity, with the 2,4-dihydroxyacetophenone analogue being a particularly effective radical scavenger. nih.gov
Another significant modification is the Claisen-Schmidt condensation of the acetophenone with an aldehyde to form chalcones (1,3-diaryl-2-propen-1-ones). Chalcones derived from hydroxyacetophenones are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects. nih.govsamipubco.comresearchgate.netnih.gov The α,β-unsaturated ketone system in the chalcone (B49325) backbone is a key pharmacophore that can interact with various biological targets. For instance, chalcones derived from 2,4,6-trimethoxyacetophenone have shown potent inhibitory effects on nitric oxide production in macrophages, with electron-withdrawing groups on the second aromatic ring enhancing this anti-inflammatory activity. nih.gov Similarly, converting this compound into chalcone derivatives could yield compounds with novel or improved therapeutic potential.
Comparative Analysis with Structurally Related Acetophenone Derivatives
The biological activity of this compound can be better understood by comparing it with structurally similar acetophenone derivatives. The presence, absence, and position of hydroxyl, methyl, and methoxy (B1213986) groups are key determinants of activity.
For instance, studies on the antifungal activity of acetophenones isolated from Croton species revealed that both 2-hydroxy-4,6-dimethoxyacetophenone and 2-hydroxy-3,4,6-trimethoxyacetophenone were active against the dermatophyte Trichophyton rubrum. academicjournals.org This suggests that the 2'-hydroxy group is a key feature for this activity, which is present in the target compound. However, the additional methoxy groups in these analogs, compared to the hydroxyl groups in this compound, would alter their polarity and hydrogen-bonding capacity, likely resulting in different potency and target specificity.
In another study, various acetophenone derivatives were evaluated for their antibacterial activity. nih.gov Compounds such as 4-methyl, 2-hydroxy, and 4-ethoxy acetophenones were among the most active. This highlights that even single substitutions can confer significant biological effects. The combination of two hydroxyl groups and a methyl group in this compound represents a more complex substitution pattern that could lead to a unique spectrum of activity. Prenylated and geranylated phloroacetophenone derivatives, which are structurally related to the target compound, have shown potent lipoxygenase inhibitory and anti-inflammatory activities. frontiersin.orgnih.gov
Below is a comparative table of the biological activities of various acetophenone derivatives.
| Compound | Substitutions | Reported Biological Activity | Reference |
|---|---|---|---|
| 2-hydroxy-4,6-dimethoxy-acetophenone | 2-OH, 4,6-(OCH₃)₂ | Antifungal (active against T. rubrum, MIC: 1.25-2.5 mg/mL) | academicjournals.org |
| 2-hydroxy-3,4,6-trimethoxyacetophenone | 2-OH, 3,4,6-(OCH₃)₃ | Antifungal (active against T. rubrum, MIC: 2.5 mg/mL), Synergistic with ketoconazole | academicjournals.org |
| 4-Nitroacetophenone | 4-NO₂ | Antibacterial, Slimicidal | nih.gov |
| 2,4-dihydroxyacetophenone (Resacetophenone) | 2,4-(OH)₂ | Parent compound for potent antioxidant hydrazone derivatives | nih.gov |
| 2,4,6-trihydroxy-3-geranylacetophenone | 2,4,6-(OH)₃, 3-geranyl | Lipoxygenase inhibitor, Anti-inflammatory | frontiersin.org |
| Acrolione D | 2,6-(OH)₂, 4-OCH₃, 3-prenyl | Anti-inflammatory (IC₅₀: 46.0 µM against NO production) | nih.gov |
| Eupatofortunone | Complex polycyclic | Cytotoxic (IC₅₀: 82.15 µM on MCF-7 cells) | nih.gov |
Computational Approaches to Inform SAR
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for elucidating the SAR of bioactive compounds and guiding the design of new derivatives. nih.gov
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For acetophenone derivatives, QSAR models have been developed to predict their antibacterial and anti-inflammatory activities. nih.govnih.gov These models use various molecular descriptors (e.g., spatial, electronic, topological) to identify the key structural features that govern efficacy. For example, a QSAR study on chalcones derived from 2,4,6-trimethoxyacetophenone revealed that electron-withdrawing groups in the second aromatic ring increased the inhibition of nitrite (B80452) production, a marker for anti-inflammatory activity. nih.gov Such analyses could be applied to a series of this compound derivatives to predict the most promising substitutions for enhancing a desired biological effect.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. doaj.orgbiointerfaceresearch.comf1000research.comresearchgate.net This method helps to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the receptor, providing insights into the mechanism of action. Docking studies have been successfully used to understand the binding modes of acetophenone-derived hydrazones and chalcones with various enzymes. For instance, molecular docking of 2,4,6-trihydroxy-3-geranylacetophenone analogs with the lipoxygenase enzyme helped to identify important binding interactions and explain the observed inhibitory activity. frontiersin.org A similar approach could be used to identify potential protein targets for this compound and to design modifications that would optimize its binding affinity and selectivity.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in predicting the interaction between a small molecule (ligand), such as 2',6'-Dihydroxy-3'-methylacetophenone, and a macromolecular target, typically a protein. nih.gov
Molecular docking simulations can identify potential protein targets for this compound and predict the specific interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of similar phenolic compounds, the hydroxyl and acetyl groups are common sites for forming hydrogen bonds with amino acid residues in a protein's active site. The methyl group can participate in hydrophobic interactions. The predicted interactions help in understanding the compound's potential mechanism of action.
Beyond identifying interactions, molecular docking elucidates the specific binding mode and estimates the binding affinity of the ligand to the target protein. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. Lower binding energies typically suggest a more stable complex. For example, docking studies on flavones, which share structural similarities with the target compound, have been used to determine their binding energies with target proteins, thereby confirming their potential potency. mdpi.com
Table 1: Representative Binding Affinities of Phenolic Compounds with Various Protein Targets This table is illustrative and based on data for structurally related compounds, not this compound itself.
| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Flavonoids | COX-2 | -8.5 to -10.2 | Arg120, Tyr355, Ser530 |
| Hydroxyacetophenones | Aldose Reductase | -6.7 to -8.1 | Tyr48, His110, Trp111 |
| Phenolic Acids | Xanthine Oxidase | -7.0 to -9.3 | Arg880, Thr1010, Phe914 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules and complexes over time. This method is used to assess the stability and flexibility of the ligand-receptor complex predicted by molecular docking. mdpi.com
Following molecular docking, MD simulations can be performed on the this compound-protein complex. By simulating the movements of atoms over a period of time, these simulations can confirm the stability of the predicted binding mode. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the complex over the simulation time suggests that the ligand remains securely bound in the active site. mdpi.com RMSF analysis can highlight the flexibility of different parts of the protein upon ligand binding.
In Silico Screening and Virtual Ligand Identification
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While this section would typically detail the use of this compound as a query or hit in such a screen, no specific studies have been identified. In principle, if this compound showed a particularly interesting biological activity, its chemical structure could be used as a template to search for other molecules with similar properties, potentially leading to the discovery of more potent compounds.
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing insights into its reactivity and stability.
For acetophenone (B1666503) derivatives, quantum chemical calculations such as Density Functional Theory (DFT) are often employed. jocpr.com These calculations can determine the distribution of electron density and identify the regions of the molecule that are most likely to participate in chemical reactions.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. The electrophilicity index, also derived from these calculations, can quantify the ability of the molecule to accept electrons.
Table 2: Calculated Quantum Chemical Parameters for a Representative Acetophenone Derivative (3-bromoacetophenone) This table is for illustrative purposes and shows the type of data generated from quantum chemical calculations.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.02 |
| LUMO Energy | -1.54 |
| HOMO-LUMO Gap (ΔE) | 5.48 |
| Ionization Potential | 7.02 |
| Electron Affinity | 1.54 |
| Global Hardness (η) | 2.74 |
| Chemical Potential (μ) | -4.28 |
| Electrophilicity (ω) | 3.34 |
Data adapted from studies on 3-bromoacetophenone. jocpr.com
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Activities
While the specific bioactivities of 2',6'-Dihydroxy-3'-methylacetophenone are not extensively documented, the broader class of acetophenones and related phenolic compounds are known for a wide array of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. kib.ac.cnnih.gov Future research should, therefore, focus on a systematic screening of this compound against a diverse panel of biological targets to uncover its therapeutic potential.
Key areas for investigation include:
Antimicrobial and Antiviral Activity: Screening against a wide range of pathogenic bacteria, fungi, and viruses is a logical starting point, given the known antimicrobial properties of many phenolic compounds. nih.gov
Neuroprotective Effects: Phenolic compounds are increasingly being investigated for their potential in neurodegenerative diseases like Alzheimer's and Parkinson's by modulating pathways related to oxidative stress and neuroinflammation. mdpi.comnews-medical.net
Anti-inflammatory and Immunomodulatory Roles: Investigation into its ability to modulate key inflammatory pathways, such as those involving nuclear factor-κB (NF-κB) and cyclooxygenase (COX) enzymes, could reveal applications in chronic inflammatory diseases. nih.gov
Anticancer Properties: Evaluating its cytotoxicity against various cancer cell lines and its effects on cancer-related processes like apoptosis, angiogenesis, and metastasis is a crucial avenue. nih.gov
A proposed high-throughput screening cascade is outlined in the table below.
| Potential Biological Activity | Screening Assays | Potential Therapeutic Area |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal panels | Infectious Diseases |
| Antiviral | Viral replication assays, plaque reduction assays | Virology |
| Neuroprotective | Neuronal cell viability assays (e.g., against oxidative stress), β-secretase (BACE1) inhibition assays | Neurodegenerative Diseases |
| Anti-inflammatory | NF-κB reporter assays, COX-2 inhibition assays, cytokine production assays (e.g., TNF-α, IL-6) | Inflammatory Disorders |
| Anticancer | MTT/XTT assays on cancer cell lines, apoptosis assays (e.g., caspase activity), cell cycle analysis | Oncology |
| Antioxidant | DPPH radical scavenging assay, ORAC assay, cellular antioxidant assays | General Health, Age-related Diseases |
Development of Novel Synthetic Routes and Analog Libraries
The ability to efficiently synthesize this compound and its derivatives is paramount for structure-activity relationship (SAR) studies and lead optimization. Future research should focus on developing robust and scalable synthetic methodologies.
Novel Synthetic Routes: While classical methods like the Fries rearrangement and Friedel-Crafts acylation are applicable for synthesizing hydroxyacetophenones, modern chemistry offers greener and more efficient alternatives. libretexts.orgchemicalbook.com The development of synthetic routes using flow chemistry, for example, could offer improved safety, scalability, and control over reaction conditions. chemistryjournals.net Additionally, biocatalytic methods employing engineered enzymes could provide highly selective and environmentally benign pathways to the target molecule and its precursors.
Analog Library Development: To explore the chemical space around the core scaffold, the creation of analog libraries is essential. Diversity-oriented synthesis (DOS) is a powerful strategy to generate structurally diverse molecules from a common starting point. nih.gov Techniques such as solid-phase synthesis can be employed to rapidly create a large number of derivatives for high-throughput screening. nih.gov Modifications could target the hydroxyl and methyl groups on the phenyl ring or the acetyl group to investigate their roles in biological activity.
| Synthetic Strategy | Objective | Key Advantages |
| Flow Chemistry | Develop a continuous, scalable synthesis of the parent compound. | Enhanced safety, improved reaction control, scalability. chemistryjournals.net |
| Biocatalysis | Create stereospecific and regioselective synthesis pathways. | High selectivity, mild reaction conditions, environmentally friendly. |
| Diversity-Oriented Synthesis (DOS) | Generate skeletally diverse analogs to explore new biological targets. nih.gov | Access to novel chemical scaffolds and biological activities. |
| Solid-Phase Synthesis | Rapidly create a focused library of derivatives for SAR studies. nih.gov | Amenable to automation and high-throughput synthesis. |
| Parallel Synthesis | Systematically modify specific functional groups to optimize potency and selectivity. | Efficient exploration of structure-activity relationships. |
Advanced Mechanistic Elucidation at the Molecular and Cellular Levels
Understanding precisely how this compound exerts its biological effects is crucial for its development as a drug candidate. This requires moving beyond phenotypic screening to detailed mechanistic studies.
Future research should employ a range of modern techniques to identify molecular targets and delineate signaling pathways.
Target Identification: Techniques such as affinity chromatography, proteomics-based approaches (e.g., thermal proteome profiling), and computational target prediction can be used to identify the specific proteins or cellular components with which the compound interacts. nih.gov
Molecular and Cellular Pathway Analysis: Once a target is identified, subsequent studies using methods like Western blotting, qPCR, and reporter gene assays can elucidate the downstream effects on cellular signaling pathways. For instance, if the compound shows anti-inflammatory activity, its effect on the phosphorylation of key proteins in the NF-κB pathway would be investigated. nih.gov
Structural Biology: If a direct protein target is confirmed, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound-protein complex, providing invaluable information for rational drug design and optimization.
Integration with Systems Biology and Omics Data
A systems biology approach offers a holistic understanding of a compound's effect on an entire biological system, rather than focusing on a single target. nih.gov By integrating various "omics" datasets, researchers can construct a comprehensive picture of the cellular response to this compound. This is particularly valuable for understanding the polypharmacology of natural products, which often interact with multiple targets. slideshare.net
| Omics Technology | Data Generated | Insights Gained |
| Genomics | DNA sequence variations | Identification of genetic factors influencing compound response. nih.gov |
| Transcriptomics (RNA-Seq) | Changes in gene expression | Elucidation of affected signaling pathways and regulatory networks. mdpi.com |
| Proteomics | Changes in protein abundance and post-translational modifications | Identification of direct and indirect protein targets and cellular machinery. slideshare.net |
| Metabolomics | Changes in the profile of small-molecule metabolites | Understanding of the compound's impact on cellular metabolism. mdpi.com |
| Interactomics | Protein-protein and protein-drug interaction networks | Mapping the compound's place within the complex cellular interactome. |
Integrating these datasets can help identify biomarkers for compound efficacy and reveal unexpected mechanisms of action or off-target effects, which is critical for translational development. researchgate.net
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. harvard.edu These computational tools can be applied to this compound research in several ways.
Activity Prediction: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on data from screened analog libraries to predict the biological activity of novel, unsynthesized derivatives. jsr.orgnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable properties.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high target affinity, low toxicity, or improved bioavailability. harvard.edu
Property Prediction: AI can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov
Data Integration and Analysis: AI algorithms are adept at analyzing the large, complex datasets generated by omics technologies, helping to identify subtle patterns and correlations that may be missed by traditional analysis. polyphenols-site.com
| AI/ML Application | Methodology | Objective |
| Bioactivity Prediction | QSAR, Random Forest, Support Vector Machines (SVM), Deep Neural Networks | Predict the potency of new analogs before synthesis. nih.govplos.org |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design novel molecules with optimized, multi-parameter profiles. |
| ADMET Prediction | Graph Neural Networks (GNNs), various regression/classification models | Forecast pharmacokinetic and toxicity profiles to guide compound selection. nih.gov |
| Omics Data Analysis | Unsupervised learning (e.g., clustering), network analysis | Identify novel targets and mechanisms from large-scale biological data. polyphenols-site.com |
| Synthetic Route Prediction | Retrosynthesis algorithms | Propose efficient synthetic pathways for designed analogs. harvard.edu |
By embracing these future research directions, the scientific community can systematically explore and potentially realize the therapeutic promise of this compound, paving the way for the development of novel medicines.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2',6'-Dihydroxy-3'-methylacetophenone, and what are the critical parameters to control during the reaction?
- Methodology : Synthesis of acetophenone derivatives often employs Friedel-Crafts acylation or hydroxylation of pre-functionalized precursors. For example, aluminum chloride (AlCl₃) is a common Lewis acid catalyst for introducing acetyl groups to aromatic rings . Key parameters include reaction temperature (optimized between 0–25°C to avoid over-acylation), stoichiometric ratios of substituents (e.g., methyl and hydroxyl groups), and inert atmosphere (N₂) to prevent oxidation of phenolic groups. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from by-products like diacetylated derivatives .
Q. How can the purity and structural integrity of this compound be verified using spectroscopic techniques?
- Methodology :
- NMR : ¹H NMR should confirm the presence of methyl (δ ~2.5 ppm, singlet), aromatic protons (δ ~6.5–7.5 ppm, split due to hydroxyl and methyl substituents), and hydroxyl groups (δ ~9–12 ppm, exchangeable with D₂O).
- MS : High-resolution mass spectrometry (HRMS) must match the molecular ion [M+H]⁺ at m/z 180.16 (C₉H₁₀O₃).
- HPLC : Purity ≥95% confirmed via reverse-phase HPLC (C18 column, methanol/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
